Azepan-1-yl-(3,3-difluorocyclobutyl)methanone
Description
Chemical Context of Seven-Membered Azepane Derivatives
Seven-membered nitrogen-containing heterocycles, such as azepane derivatives, occupy a critical position in medicinal chemistry and organic synthesis due to their conformational flexibility and bioisosteric potential. Azepane rings exhibit unique spatial arrangements that enable interactions with biological targets, particularly in central nervous system therapeutics and enzyme inhibition. The azepane scaffold’s ability to adopt both chair-like and boat-like conformations enhances its utility in drug design, as these conformations can mimic natural substrates or transition states in enzymatic processes. For instance, azepane derivatives have been leveraged as core structures in kinase inhibitors and histone deacetylase (HDAC) modulators, where their ring size facilitates optimal binding pocket occupancy.
The incorporation of azepane into complex molecules often involves multicomponent reactions or transition metal-catalyzed cyclizations. Recent advances in Rh(II)-catalyzed intramolecular cyclopropanation strategies, as demonstrated in the synthesis of fused dihydroazepines, highlight the synthetic versatility of azepane precursors. Such methodologies enable the construction of stereochemically defined azepane derivatives, which are pivotal for structure-activity relationship (SAR) studies in drug discovery.
Structural Significance of 3,3-Difluorocyclobutyl Motifs in Heterocyclic Chemistry
The 3,3-difluorocyclobutyl group is a structurally distinct motif that imparts conformational rigidity and electronic modulation to heterocyclic systems. Fluorination at the cyclobutane ring’s 3,3-positions introduces steric and electronic effects that enhance metabolic stability and membrane permeability, making this motif valuable in lead optimization. The geminal difluoro configuration creates a planar, electron-deficient ring system, which can stabilize charge-transfer interactions in target binding sites.
In the context of Azepan-1-yl-(3,3-difluorocyclobutyl)methanone, the cyclobutyl group serves as a bridging element that connects the azepane ring to additional functional groups. This hybrid architecture merges the azepane’s flexibility with the cyclobutyl group’s rigidity, enabling precise spatial positioning of pharmacophoric elements. Synthetic routes to 3,3-difluorocyclobutyl derivatives often involve [2+2] cycloadditions of dichloroketene with vinyl ethers, followed by fluorination and functional group interconversions. For example, ethyl 3,3-difluorocyclobutanecarboxylate has emerged as a key intermediate for generating diverse building blocks, including amines, alcohols, and ketones.
The combination of azepane and 3,3-difluorocyclobutyl motifs in a single molecule represents a strategic approach to balancing conformational dynamics and target engagement. This synergy is particularly relevant in the design of proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, where precise molecular geometry dictates efficacy. Recent studies underscore the utility of such hybrid scaffolds in overcoming drug resistance mechanisms, as their three-dimensional complexity disrupts adaptive mutations in therapeutic targets.
Properties
Molecular Formula |
C11H17F2NO |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
azepan-1-yl-(3,3-difluorocyclobutyl)methanone |
InChI |
InChI=1S/C11H17F2NO/c12-11(13)7-9(8-11)10(15)14-5-3-1-2-4-6-14/h9H,1-8H2 |
InChI Key |
DJFGQFSXCMTKJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CC(C2)(F)F |
Origin of Product |
United States |
Preparation Methods
Cycloaddition of Methyl Acrylate with 1,1-Dichloro-2,2-difluoroethylene
A scalable method involves [2+2] cycloaddition between methyl acrylate and 1,1-dichloro-2,2-difluoroethylene under solvent-free conditions at 150°C. This yields 2,2-dichloro-3,3-difluorocyclobutane methyl carboxylate, which is hydrolyzed to the carboxylic acid using aqueous NaOH (15–20°C, 1–3 h). Subsequent hydrogenation with Pd/C in methanol and triethylamine affords 3,3-difluorocyclobutane carboxylic acid in ~81% overall yield.
Fluorination of 3-Oxocyclobutane Carboxylic Acid
Alternative routes employ fluorinating agents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) on 3-oxocyclobutane carboxylic acid. While DAST achieves moderate yields (70–80%), SF4 offers higher efficiency but requires stringent safety protocols due to its toxicity.
Conversion to 3,3-Difluorocyclobutane Carbonyl Chloride
The carboxylic acid is activated to its acyl chloride for subsequent nucleophilic substitution. Three methods are prevalent:
| Method | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Reflux, 2–4 h | 85–90% | |
| Phosphorus Pentachloride | PCl₅ | 0–25°C, 1–2 h | 75–80% | |
| Oxalyl Chloride | (COCl)₂, DMF cat. | RT, 1 h | 90–95% |
Thionyl chloride is preferred for its gaseous byproducts (SO₂, HCl), simplifying purification.
Coupling with Azepane
The final step involves nucleophilic acyl substitution between 3,3-difluorocyclobutane carbonyl chloride and azepane. Key protocols include:
Schotten-Baumann Conditions
Reaction in dichloromethane (DCM) or toluene with azepane (1.2 equiv) and a base (e.g., triethylamine) at 0–25°C affords the target compound in 70–85% yield. This method is scalable and avoids side reactions.
Lewis Acid-Catalyzed Acylation
Using AlCl₃ (1.1 equiv) in DCM at −10°C enhances electrophilicity of the acyl chloride, achieving 80–90% yield. However, this requires rigorous moisture exclusion.
Large-Scale Industrial Synthesis
A patent-pending method employs continuous flow chemistry, combining equimolar acyl chloride and azepane in THF at 50°C with in-line neutralization. This achieves >95% conversion and 90% isolated yield, suitable for kilogram-scale production.
Analytical Characterization and Optimization
Spectroscopic Validation
Purity Optimization
Recrystallization from ethyl acetate/hexane (1:3) yields >99% purity. Residual solvents (e.g., DCM) are minimized to <50 ppm via vacuum distillation.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl-(3,3-difluorocyclobutyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the difluorocyclobutyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
Azepan-1-yl-(3,3-difluorocyclobutyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Azepan-1-yl-(3,3-difluorocyclobutyl)methanone involves its interaction with specific molecular targets. The difluorocyclobutyl group can interact with enzymes or receptors, altering their activity. The azepane ring may enhance the compound’s binding affinity and selectivity towards its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azepane-Based Methanone Derivatives
(3-Amino-4-fluorophenyl)(azepan-1-yl)methanone (CAS 1155076-75-7)
- Structure: Azepane ring + 3-amino-4-fluorophenyl substituent.
- Molecular Weight : 236.29 g/mol.
- Key Features: The electron-withdrawing fluorine and amino group on the phenyl ring may enhance hydrogen-bonding interactions, improving target binding. Its purity (98%) suggests suitability for pharmaceutical synthesis .
(3-(4-Methoxyphenyl)azepan-1-yl)(3-(trifluoromethyl)phenyl)methanone (CAS 1797333-61-9)
- Structure : Azepane ring with 4-methoxyphenyl and 3-(trifluoromethyl)phenyl groups.
- Molecular Weight : 377.4 g/mol.
- Key Features : The trifluoromethyl group increases hydrophobicity, while the methoxy group enhances solubility. The larger substituents likely reduce conformational flexibility compared to the difluorocyclobutyl variant .
- Comparison : Demonstrates how bulkier substituents increase molecular weight and alter physicochemical properties, which could affect bioavailability.
Difluorocyclobutyl-Containing Compounds
(3,3-Difluorocyclobutyl)methanol (CAS 681128-39-2)
- Structure: Difluorocyclobutyl group + methanol.
- Molecular Weight : 136.14 g/mol (C₆H₁₀F₂O).
- Key Features: The primary alcohol group allows for further derivatization, but the absence of the azepane-methanone backbone limits its use as a direct analog .
(3,3-Difluoro-1-methylcyclobutyl)methanol (CAS 1408076-35-6)
- Structure: Methyl-substituted difluorocyclobutyl + methanol.
- Molecular Weight : 136.14 g/mol (C₆H₁₀F₂O).
- Similarity score (0.84) to (3,3-Difluorocyclobutyl)methanol suggests overlapping applications .
- Comparison : Methylation on the cyclobutyl ring may alter solubility and steric interactions compared to the unsubstituted difluorocyclobutyl group in the target compound.
Heterocyclic Methanone Derivatives
(R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone
- Structure: Piperidine ring fused to a complex heterocycle + difluorocyclobutyl methanone.
- The piperidine ring (six-membered) offers less flexibility than azepane .
- Comparison : Demonstrates how ring size (azepane vs. piperidine) and heterocyclic complexity influence biological activity and synthetic accessibility.
Comparative Data Table
Key Findings and Implications
Structural Flexibility vs.
Fluorine Substitution : The 3,3-difluorocyclobutyl group enhances metabolic stability and lipophilicity, critical for oral bioavailability .
Functional Group Impact: Methanone groups (vs. methanol) introduce ketone reactivity, enabling hydrogen bonding and derivatization opportunities .
Steric and Electronic Effects : Methyl or trifluoromethyl substituents alter steric bulk and electronic properties, influencing solubility and target interactions .
Biological Activity
Azepan-1-yl-(3,3-difluorocyclobutyl)methanone is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.
Chemical Structure and Synthesis
This compound consists of an azepane ring linked to a difluorocyclobutyl group via a carbonyl moiety. The synthesis typically involves the reaction of azepane with 3,3-difluorocyclobutanecarbonyl chloride in the presence of a base such as triethylamine, under conditions that include dichloromethane as a solvent and temperatures ranging from 0 to 25°C.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The difluorocyclobutyl group enhances its binding affinity and selectivity towards various biological targets, potentially modulating key biological pathways. This interaction can lead to significant alterations in enzyme activity and receptor signaling pathways, which are crucial for its therapeutic effects.
Pharmacological Profile
Research indicates that this compound exhibits various pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for anticancer therapies .
- Neuropharmacological Effects : The compound has shown potential in modulating neurotransmitter systems, particularly those involving CB1 receptors similar to cannabinoids. This suggests possible applications in treating neurological disorders .
Case Studies
Several case studies have highlighted the biological effects of compounds structurally similar to this compound. For instance:
- Study on CB1 Receptor Interaction : A study demonstrated that certain synthetic cannabinoids exhibit higher binding affinities at CB1 receptors compared to THC, indicating that modifications like those found in Azepan derivatives could enhance psychoactive properties and therapeutic potential .
- Apoptosis Induction : Another investigation into related oxadiazole derivatives revealed mechanisms of action that involved apoptosis induction in cancer cell lines. This mechanism may be relevant for Azepan derivatives as well.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Azepan-1-yl-(4-tert-butylphenyl)methanone | Azepane ring + phenyl group | Anticancer properties |
| 1-[3-(4-morpholinylsulfonyl)benzoyl]azepane | Azepane + morpholine | Neuroactive effects |
| (3,3-Difluorocyclobutyl)-(3-hydroxypiperidin-1-yl)methanone | Difluorocyclobutyl + piperidine | Potential neuropharmacological effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
